Product packaging for Zanamivir monohydrate(Cat. No.:CAS No. 171094-50-1)

Zanamivir monohydrate

Cat. No.: B576073
CAS No.: 171094-50-1
M. Wt: 350.33 g/mol
InChI Key: OELRRAURPSTFEX-VCFRRRQNSA-N
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Description

Contextualization of Antiviral Agents in Influenza Management

Influenza, a contagious respiratory illness caused by influenza A and B viruses, poses a considerable global health threat, leading to seasonal epidemics and occasional pandemics. nih.gov While vaccination is the primary strategy for preventing influenza, antiviral medications are crucial for treating and preventing the illness, especially in high-risk individuals or during severe outbreaks. nfid.org Antiviral drugs for influenza fall into different classes, each targeting a specific stage of the viral life cycle. youtube.com The timely administration of these agents can reduce the severity and duration of symptoms, and in some cases, prevent serious complications such as pneumonia. nfid.orgyoutube.com

Historically, two main classes of antiviral drugs have been used for influenza: the adamantanes (amantadine and rimantadine) and the neuraminidase inhibitors. europa.eu However, widespread resistance to the adamantanes has rendered them largely ineffective against circulating influenza strains. europa.eu This has elevated the importance of neuraminidase inhibitors as a first-line treatment option. nih.gov More recently, a new class of antiviral, a cap-dependent endonuclease inhibitor, has also become available. medicalletter.org

Overview of Neuraminidase Inhibitors as a Therapeutic Class

Neuraminidase inhibitors are a class of antiviral drugs designed to target the neuraminidase enzyme of the influenza virus. cdc.gov This enzyme plays a critical role in the viral replication cycle by cleaving sialic acid residues on the surface of infected cells, which allows newly formed virus particles to be released and infect other cells. patsnap.com By blocking the action of neuraminidase, these inhibitors prevent the spread of the virus within the respiratory tract. patsnap.comnews-medical.net

This therapeutic class is effective against both influenza A and B viruses. cdc.gov The development of neuraminidase inhibitors was a landmark achievement in structure-based drug design. csiropedia.csiro.au By understanding the three-dimensional structure of the neuraminidase active site, scientists were able to design molecules that could specifically bind to and inhibit the enzyme. wikipedia.orgnih.gov This targeted approach results in a high degree of specificity for the viral enzyme, minimizing off-target effects.

The neuraminidase inhibitor class includes several approved drugs:

Zanamivir (B325)

Oseltamivir (B103847)

Peramivir (B1663781)

Laninamivir

Historical Development and Academic Significance of Zanamivir Hydrate (B1144303)

Zanamivir was the first neuraminidase inhibitor to be commercially developed, marking a significant milestone in antiviral therapy. wikipedia.orgnewdrugapprovals.org Its discovery in 1989 was the result of a collaborative effort by scientists at the Australian company Biota, the Commonwealth Scientific and Industrial Research Organisation (CSIRO), and the Victorian College of Pharmacy. csiropedia.csiro.auwikipedia.org The development of zanamivir is a prime example of rational drug design. wikipedia.org

The journey to zanamivir began with the knowledge that a sialic acid analogue, 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), was an inhibitor of neuraminidase. wikipedia.org Using X-ray crystallography to determine the structure of the influenza neuraminidase active site, researchers were able to design derivatives of DANA that would bind more tightly. csiropedia.csiro.auwikipedia.org Computational chemistry techniques were employed to identify modifications that would enhance this binding. wikipedia.org A key breakthrough was the substitution of a hydroxyl group with a positively charged guanidino group, which formed a salt bridge with a conserved glutamic acid residue in the active site, resulting in a much more potent inhibitor. wikipedia.org This novel compound was zanamivir. wikipedia.org

Zanamivir was licensed to Glaxo (now GlaxoSmithKline) in 1990 and received regulatory approval in 1999. wikipedia.org Its development not only provided a new tool for combating influenza but also validated the power of structure-based drug design, influencing subsequent antiviral research and development. nih.gov The academic significance of zanamivir lies in its pioneering role as the first in its class and the scientific principles of rational drug design that led to its creation. wikipedia.orgnih.gov

Research Findings on Zanamivir Hydrate

CategoryFindingReference
Mechanism of ActionInhibits influenza virus neuraminidase, preventing the release of new virus particles from infected cells. drugbank.com
Discovery Year1989 wikipedia.org
Development ApproachRational, structure-based drug design. wikipedia.orgnih.gov
Initial Lead Compound2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA) wikipedia.org
Key Structural ModificationAddition of a guanidino group to enhance binding to the neuraminidase active site. wikipedia.org
Regulatory Approval1999 wikipedia.org

Timeline of Zanamivir Hydrate Development

YearMilestoneSignificance
19742-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA) identified as a neuraminidase inhibitor.Provided the foundational lead compound for zanamivir's design. wikipedia.org
19833D structure of influenza neuraminidase used to explore inhibitor development.Enabled the application of structure-based drug design. csiropedia.csiro.au
1989Zanamivir is first synthesized.The successful creation of a potent neuraminidase inhibitor. wikipedia.org
1990Zanamivir is licensed to Glaxo (now GlaxoSmithKline).Initiated the commercial development pathway. wikipedia.org
1999Zanamivir receives regulatory approval.Became the first commercially available neuraminidase inhibitor for influenza. wikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O7.H2O/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17;/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16);1H2/t5-,6+,8+,9+,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELRRAURPSTFEX-VCFRRRQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171094-50-1, 551942-41-7, 1260601-68-0
Record name D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-, hydrate (5:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171094-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zanamivir hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0551942417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZANAMIVIR MONOHYDRATE
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Molecular Mechanism of Action of Zanamivir Hydrate

Inhibition of Influenza Virus Neuraminidase Activity

Influenza viruses rely on the neuraminidase (NA) enzyme, located on their surface, to cleave sialic acid residues from the surface of host cells and newly formed virions nih.govcdc.govasm.orgdovepress.commdpi.com. This enzymatic activity is essential for several stages of viral propagation: it facilitates the release of progeny virions from infected cells, prevents the aggregation of virus particles, and aids in the virus's movement through the respiratory tract mucus nih.govasm.orgdovepress.com. Zanamivir (B325) hydrate (B1144303) acts as a competitive inhibitor of this crucial enzyme.

Specific Binding to Neuraminidase Active Site

Zanamivir hydrate is a synthetic analogue of sialic acid, designed to mimic the transition state of sialic acid cleavage by neuraminidase dovepress.compatsnap.commdpi.com. This structural similarity allows zanamivir to bind with high affinity to the active site of the viral neuraminidase enzyme patsnap.commdpi.comwikipedia.org. The binding is characterized by specific molecular interactions, including hydrogen bonds and ionic interactions, with key amino acid residues within the active site. For instance, structural studies indicate that zanamivir forms hydrogen bonds with residue E277 eur.nl and interacts with Asp151 and Tyr347 asm.org. The guanidino group of zanamivir plays a role in interacting with Asp151, while the carboxylate group forms hydrogen bonds with Tyr347 asm.org. These precise interactions effectively block the neuraminidase from accessing its natural substrate, sialic acid patsnap.com.

Impact on Viral Particle Release and Aggregation

By binding to the neuraminidase active site, zanamivir hydrate prevents the enzyme from cleaving sialic acid residues patsnap.com. This blockade has a direct consequence on the release of newly assembled influenza virions from the surface of infected cells. Without the enzymatic action of neuraminidase, viral particles remain tethered to the host cell, hindering their ability to infect new cells and propagate the infection dovepress.compatsnap.comwikipedia.org. Furthermore, neuraminidase also plays a role in preventing the aggregation of virus particles; its inhibition by zanamivir can therefore also contribute to reducing viral clumping nih.govasm.org.

Inhibition Kinetics and Efficacy against Influenza A and B Neuraminidases

Zanamivir hydrate demonstrates potent inhibitory activity against the neuraminidase enzymes of both influenza A and influenza B viruses cdc.govrndsystems.comispub.com. Its efficacy is quantified by its low half-maximal inhibitory concentration (IC50) values, which are typically in the low nanomolar range. These values reflect a high affinity for the viral enzyme.

Virus Type/SubtypeIC50 (nM)Source
Influenza A (general)0.95 rndsystems.com
Influenza B (general)2.7 rndsystems.com
Influenza B1.0 - 1.4 (range) asm.org
Influenza A/H1N10.3 - 0.9 (range) asm.org
Influenza A/H3N21.6 - 2.1 (range) asm.org
Human H1N11.19 mdpi.com
Avian H5N22.84 mdpi.com

These data highlight zanamivir's potent and broad-spectrum activity against key influenza virus strains.

Interaction with Host Sialidases

While zanamivir hydrate is primarily designed to target viral neuraminidase, its structural similarity to sialic acid means it can also interact with host sialidases, enzymes involved in sialic acid metabolism in humans. Understanding these interactions is crucial for assessing the drug's selectivity and potential off-target effects.

Inhibition Profile of Human Sialidases (e.g., NEU3, NEU2)

Research has shown that zanamivir hydrate can inhibit certain human sialidases, albeit at significantly higher concentrations than those required for inhibiting viral neuraminidases drugbank.comnih.govmdpi.comresearchgate.netresearchgate.net. Specifically, zanamivir demonstrates inhibitory activity against human sialidases NEU3 and NEU2. The inhibition constants (Ki) for these enzymes are in the micromolar range, indicating a considerably lower affinity compared to viral neuraminidases.

EnzymeKi (µM)Source
Human NEU33.7 ± 0.48 drugbank.comnih.govmdpi.comresearchgate.net
Human NEU212.9 ± 0.07 drugbank.comnih.govmdpi.comresearchgate.net

Zanamivir exhibits less potent inhibition against other human sialidases, such as NEU1 and NEU4 nih.gov.

Comparative Analysis of Viral vs. Host Enzyme Inhibition

A key aspect of zanamivir's pharmacological profile is its selectivity for viral neuraminidases over human sialidases dovepress.comnih.govmdpi.comresearchgate.netresearchgate.net. This selectivity is demonstrated by the substantial difference in inhibitory concentrations. While zanamivir inhibits viral neuraminidases at low nanomolar (nM) concentrations, its inhibitory effect on human sialidases NEU2 and NEU3 occurs in the micromolar (µM) range drugbank.comnih.govmdpi.comresearchgate.net. For context, bacterial and saliva neuraminidases show IC50 values in the millimolar (mM) range, indicating an even greater difference in sensitivity plos.org. This marked difference in potency ensures that zanamivir primarily targets the viral enzyme, thereby minimizing potential interference with essential host cellular functions mediated by human sialidases.

Structural Biology and Molecular Interactions of Zanamivir

Zanamivir (B325) as a Sialic Acid Analogue

Zanamivir is structurally designed as an analogue of N-acetylneuraminic acid (Neu5Ac), the natural substrate for neuraminidase caymanchem.comtcichemicals.comusbio.netprobes-drugs.orgbiosynth.comnih.gov. This mimicry is achieved through a guanidino group at the C4 position, replacing the hydroxyl group of sialic acid, and an extended glycerol (B35011) moiety. This modification significantly enhances its binding affinity to the neuraminidase active site compared to sialic acid itself nih.gov. The compound functions by occupying the viral neuraminidase active site, inhibiting the enzyme's hydrolytic activity and the subsequent cleavage of sialic acid residues from host cell surface glycans. This inhibition prevents the shedding of newly produced virions from infected cells, thereby reducing viral spread usbio.netbiosynth.com.

Crystallographic Studies of Neuraminidase-Zanamivir Complexes

X-ray crystallography has provided atomic-level insights into how zanamivir binds to neuraminidase, revealing critical interactions with specific amino acid residues and highlighting conformational nuances of the enzyme.

Characterization of Binding Pocket Residues and Hydrogen Bond Networks

The active site of neuraminidase is a highly conserved region, featuring a network of amino acid residues that are essential for substrate binding and catalysis. Zanamivir engages in extensive hydrogen bonding and other non-covalent interactions with these residues, anchoring it within the active site.

Key residues involved in zanamivir binding include:

Arg118, Arg292, Arg371: These arginine residues form charge-charge-based hydrogen bonds with the carboxylic acid group of zanamivir, with Arg371 forming a planar salt bridge nih.govnih.govmdpi.comunivr.it.

Asp151: This residue forms hydrogen bonds with the guanidino group of zanamivir nih.govunivr.itplos.orgbiorxiv.org.

Arg152: Interacts with the acetamido fragment of zanamivir via hydrogen bonds mdpi.comunivr.it.

Glu119: Forms interactions, often described as hydrogen bonds or ionic contacts, with the guanidino group of zanamivir nih.govunivr.itnih.gov.

Glu227: Also interacts with the guanidino group of zanamivir univr.it.

Trp178: Contributes to hydrophobic interactions and hydrogen bonding with zanamivir's glycerol moiety mdpi.comunivr.it.

Ile222: Participates in hydrophobic contacts with zanamivir mdpi.comunivr.it.

Glu276: Interacts with the glycerol moiety of zanamivir mdpi.comunivr.it.

Tyr406: Forms hydrogen bonds with zanamivir nih.govmdpi.com.

These interactions collectively contribute to the high affinity and specificity of zanamivir for the neuraminidase active site, forming a robust hydrogen bond network that stabilizes the inhibitor-enzyme complex nih.govmdpi.comunivr.itplos.orgresearchgate.net.

Table 1: Zanamivir Binding Interactions with Neuraminidase Residues

ResidueResidue Number (N2)Interaction Type(s)Key Interactions with Zanamivir MoietySource Snippets
Glutamic acidE119Hydrogen bond, Ionic contactGuanidino group nih.govunivr.itnih.gov
Aspartic acidD151Hydrogen bondGuanidino group nih.govunivr.itplos.orgbiorxiv.org
ArginineR152Hydrogen bondAcetamido fragment mdpi.comunivr.it
TryptophanW178Hydrogen bond, Hydrophobic interactionGlycerol moiety mdpi.comunivr.it
IsoleucineI222Hydrophobic interactionGlycerol moiety mdpi.comunivr.it
Glutamic acidE227Hydrogen bondGuanidino group univr.it
ArginineR118Hydrogen bond (charge-charge)Carboxylic acid group nih.govmdpi.comunivr.it
ArginineR292Hydrogen bond (charge-charge)Carboxylic acid group nih.govmdpi.comunivr.it
ArginineR371Hydrogen bond (charge-charge, planar salt bridge)Carboxylic acid group nih.govmdpi.comunivr.it
Glutamic acidE276Hydrogen bondGlycerol moiety mdpi.comunivr.it
TyrosineY406Hydrogen bond- nih.govmdpi.com

Analysis of Neuraminidase Conformational States (e.g., 150-cavity, 430-cavity)

Neuraminidase subtypes are broadly classified into Group 1 (e.g., N1, N4, N5, N8) and Group 2 (e.g., N2, N3, N6, N7, N9). A significant structural distinction lies in the presence of a "150-cavity" adjacent to the active site in Group 1 neuraminidases, which is typically absent in Group 2 NAs iphy.ac.cnnih.govnih.gov. This cavity is formed by the flexibility of the "150-loop" (residues 147–152) iphy.ac.cncdc.gov. Zanamivir binding can induce conformational changes in the 150-loop, often leading to the closure of this cavity, as observed in crystallographic studies of Group 1 NAs nih.govplos.org. This induced fit mechanism highlights the dynamic nature of the neuraminidase active site and its interaction with inhibitors. The 430-cavity, located near the active site, is another structural feature that exists across various NA subtypes and offers an additional target for inhibitor design nih.gov.

Table 2: Structural Differences in Neuraminidase Groups and the 150-Cavity

Neuraminidase GroupCharacteristic Feature (150-Cavity)150-Loop FlexibilityExample NAsSource Snippets
Group 1PresentMore flexibleN1, N4, N5, N8 iphy.ac.cnnih.govnih.govplos.org
Group 2AbsentLess flexibleN2, N3, N6, N7, N9 iphy.ac.cnnih.gov

Structural Distinctions Between Group-1 and Group-2 Neuraminidases and Zanamivir Interaction

The structural differences between Group 1 and Group 2 neuraminidases, particularly concerning the 150-loop and the associated 150-cavity, influence how zanamivir interacts with these enzymes. Zanamivir and oseltamivir (B103847) were initially designed based on Group 2 NA structures nih.gov. However, zanamivir has demonstrated efficacy against both groups. In Group 1 NAs, the presence of the 150-cavity and the greater flexibility of the 150-loop can lead to induced conformational changes upon zanamivir binding, typically resulting in the closure of this cavity nih.govplos.org. This flexibility allows for adaptation to the inhibitor. For instance, in N5 (a Group 1 NA), zanamivir binding causes the 150-loop to move closer to the active site, closing the 150-cavity and altering the orientation of Asp151 nih.gov. Conversely, Group 2 NAs, lacking the prominent 150-cavity, present a more rigid structure around the active site, although they also engage zanamivir through conserved residues iphy.ac.cn.

Molecular Dynamics Simulations of Zanamivir-Neuraminidase Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on zanamivir-neuraminidase interactions, complementing crystallographic data by revealing the temporal evolution of binding and conformational changes.

Characterization of Conformational Changes Upon Binding

MD simulations have been instrumental in understanding the stability of zanamivir-neuraminidase complexes and the dynamic processes occurring upon binding. Studies on H7N9 neuraminidase have shown that zanamivir forms favorable and stable complexes, indicating strong binding d-nb.info. In other simulations, zanamivir has demonstrated robust binding to various NA subtypes, with its interactions often persisting throughout the simulation period plos.orgmdpi.com.

However, MD simulations have also shed light on the impact of mutations on zanamivir binding. For example, mutations like Q136K in H1N1 neuraminidase can disrupt the hydrogen bond network involving residues like R156 and D151, which are crucial for zanamivir binding. This disruption leads to weakened interactions and altered conformational states, contributing to drug resistance plos.orgresearchgate.netresearchgate.net. Similarly, mutations in Group 2 NAs, such as E119V, can affect zanamivir binding by altering hydrogen bond networks, although zanamivir's interaction with E119 is often more robust than that of oseltamivir, showing less susceptibility to this particular mutation nih.govnih.gov.

The flexibility of the 150-loop in Group 1 NAs is also explored through MD simulations. These studies indicate that the 150-loop in certain Group 1 NAs, like 09N1, prefers open conformations, and its dynamics are crucial for inhibitor binding plos.orgplos.org. Zanamivir binding can induce a transition to a closed conformation, stabilizing the complex nih.govplos.org.

Table 3: Molecular Dynamics Simulation Insights into Zanamivir-Neuraminidase Interactions

Simulation AspectKey FindingsExample Virus/MutationSource Snippets
Complex Stability Zanamivir forms favorable and stable complexes with H7N9 neuraminidase. Exhibits robust binding and persistent interactions with active site residues.H7N9 NA d-nb.info, H5N1 NA mdpi.com d-nb.infomdpi.com
Conformational Changes (150-Loop) Zanamivir binding can induce conformational changes in the 150-loop, leading to the closure of the 150-cavity in Group 1 NAs. The 150-loop exhibits flexibility, influencing binding site conformation.Group 1 NAs nih.govplos.org nih.govplos.org
Impact of Mutations on Binding Mutations can disrupt hydrogen bond networks (e.g., Q136K affecting D151 interaction), leading to weakened zanamivir binding and resistance. E119V in N2 shows less resistance to zanamivir compared to oseltamivir due to zanamivir's robust interactions with E119.H1N1 Q136K plos.orgresearchgate.netresearchgate.net, N2 E119V nih.govnih.gov nih.govplos.orgnih.govresearchgate.netresearchgate.net
Comparison of Inhibitor Binding Zanamivir generally forms more favorable and stable complexes than oseltamivir and peramivir (B1663781) with certain NA subtypes (e.g., H7N9). MD simulations can reveal differential binding affinities and stabilities.H7N9 NA d-nb.info d-nb.info
Dynamic Interactions and Resistance MD simulations can characterize the dynamic nature of interactions, showing how mutations alter residue flexibility and hydrogen bonding patterns, thereby affecting inhibitor affinity and conferring resistance.Various NA mutations plos.orgmdpi.comresearchgate.net plos.orgmdpi.comresearchgate.net

Compound Names:

Zanamivir

Zanamivir hydrate (B1144303)

N-acetylneuraminic acid (Neu5Ac)

Oseltamivir

Peramivir

Laninamivir

Electrostatic Environment within the Active Site and Binding Stability

The binding stability of zanamivir within the influenza neuraminidase active site is significantly influenced by a complex network of electrostatic interactions and hydrogen bonds, alongside hydrophobic contacts. Zanamivir, a potent neuraminidase inhibitor, mimics sialic acid and occupies the enzyme's active site by forming robust interactions with key amino acid residues scbt.comnih.gov. These electrostatic forces are crucial for anchoring the drug, contributing to its high affinity and sustained inhibitory activity.

Key Electrostatic Interactions and Hydrogen Bonding:

Zanamivir's functional groups, particularly its guanidino moiety at position 4 and its carboxylate group, are central to its electrostatic interactions within the neuraminidase active site nih.govuiuc.edunih.gov. The guanidino group is known to form strong hydrogen bonds and salt bridges with acidic residues such as Glu119, Asp151, and Glu227 nih.govnih.govmdpi.comscholarsresearchlibrary.com. Specifically, Glu119 and Glu227 are reported to interact with the guanidino group, contributing to binding stability nih.govpeerj.com. Asp151 and Glu227 are critical for forming stable hydrogen bonds with the guanidino group of zanamivir nih.govscholarsresearchlibrary.com.

Furthermore, the carboxylate group of zanamivir engages in hydrogen bonding and electrostatic interactions with positively charged arginine residues, including Arg118, Arg292, and Arg371 uiuc.eduscholarsresearchlibrary.com. The acetamido group at position 3 also participates in interactions, forming hydrogen bonds with Arg152 and acting as an electronegative center that enhances electrostatic interactions nih.govscholarsresearchlibrary.com. Additionally, zanamivir forms hydrogen bonds with residues like Glu276 and Glu277, with its hydroxyl groups contributing to these interactions uiuc.edumdpi.comscholarsresearchlibrary.com. The binding pocket of neuraminidase exhibits both negative (red) and positive (blue) electrostatic potential regions that complement the charged moieties of zanamivir, such as its amino and carboxylate groups, thereby facilitating strong binding uiuc.edunih.gov.

Contribution to Binding Stability:

Studies involving mutations have highlighted the importance of these electrostatic interactions for stability. For instance, the substitution of residues like E119 can lead to a loss of hydrogen bonding, affecting zanamivir's affinity and potentially conferring resistance nih.govasm.org. Similarly, altered electrostatic interactions, such as a salt bridge formation between K136 and D151 in a mutant strain, can weaken the interaction between zanamivir and residues like E276 and D151, impacting binding stability researchgate.netplos.org. Despite these potential disruptions, zanamivir generally demonstrates good structural stability within the active site, as indicated by low RMSD values in molecular dynamics simulations mdpi.com. The collective strength of these electrostatic forces and hydrogen bonds is critical for maintaining the zanamivir-neuraminidase complex, ensuring sustained inhibition of viral replication.

Key Electrostatic Interactions of Zanamivir with Neuraminidase Active Site Residues

Key Residue(s)Zanamivir MoietyInteraction TypePrimary FunctionCitation(s)
Glu119Guanidino groupHydrogen bond, ElectrostaticAnchoring, Binding stability nih.govuiuc.edunih.govmdpi.comscholarsresearchlibrary.compeerj.com
Asp151Guanidino groupHydrogen bond, ElectrostaticAnchoring, Binding stability nih.govuiuc.edumdpi.comscholarsresearchlibrary.complos.org
Glu227Guanidino groupHydrogen bond, ElectrostaticAnchoring, Binding stability nih.govuiuc.edunih.govmdpi.comscholarsresearchlibrary.compeerj.com
Arg118Carboxylate groupHydrogen bond, ElectrostaticAnchoring, Binding stability uiuc.eduscholarsresearchlibrary.com
Arg152Acetamido groupHydrogen bondInteraction, Binding uiuc.edunih.govmdpi.comscholarsresearchlibrary.com
Glu276Hydroxyl groupsHydrogen bondInteraction, Binding uiuc.edumdpi.comscholarsresearchlibrary.com
Glu277Hydroxyl groupsHydrogen bondInteraction, Binding uiuc.edumdpi.comscholarsresearchlibrary.com
Arg224Guanidino groupSalt bridge, ElectrostaticBinding stability uiuc.edunih.govmdpi.com
Glu277Guanidino groupSalt bridge, ElectrostaticBinding stability uiuc.edumdpi.com
D151/K136 (mutant)N/ASalt bridgeAffects binding stability researchgate.netplos.org

Compound Names Mentioned:

Zanamivir

Sialic acid

Oseltamivir

Oseltamivir phosphate (B84403)

Laninamivir

Laninamivir-d3

DANA (2,3-didehydro-2-deoxy-N-acetylneuraminic acid)

4-amino-DANA

MS-257

Mechanisms of Viral Resistance to Zanamivir

Emergence of Neuraminidase Mutations Conferring Reduced Zanamivir (B325) Susceptibility

Mutations in the NA gene can lead to a reduction in zanamivir's binding affinity, thereby conferring resistance. These mutations can arise spontaneously or be selected under drug pressure.

Specific Amino Acid Substitutions

Several specific amino acid substitutions in the NA protein have been identified as conferring reduced susceptibility to zanamivir. These mutations often occur in or near the active site, directly impacting the drug's interaction with the enzyme.

Q136K: This mutation, observed in influenza A (H1N1) strains, has been shown to confer a significant reduction in zanamivir susceptibility, with reported fold-changes in IC50 values ranging from approximately 248-fold to 327-fold nih.gov. Studies indicate that this substitution can lead to altered hydrogen bond networks and deformation of the 150 loop, hindering zanamivir binding researchgate.netplos.org.

E119D: This substitution has been associated with pan-resistance to neuraminidase inhibitors, including zanamivir. In A(H1N1)pdm09 isolates, the E119D mutation has demonstrated highly reduced susceptibility to zanamivir, with IC50 increments reported as high as 827-fold nih.govunige.ch. Other studies have noted E119D conferring reduced sensitivity to zanamivir by 67.3- to 116-fold asm.org.

E276D: This mutation has been identified in H3N2 strains and is associated with resistance to both zanamivir and oseltamivir (B103847) iphy.ac.cnasm.org. The E276D substitution can lead to significant changes in the active site, impacting drug binding asm.org.

N294S: While primarily associated with reduced susceptibility to oseltamivir, the N294S mutation has also been reported to reduce susceptibility to zanamivir, albeit to a lesser extent than to oseltamivir asm.orgasm.org. Fold-changes in zanamivir susceptibility for N294S are generally reported as greater than 3.0-fold asm.orgasm.org.

H274Y (or H275Y): This mutation is a well-established marker for oseltamivir resistance. Importantly, viruses with the H274Y mutation generally retain susceptibility to zanamivir asm.orgisirv.orgmdpi.comnih.gov.

Table 1: Impact of Specific Neuraminidase Mutations on Zanamivir Susceptibility

MutationInfluenza SubtypeReported Fold Change in Zanamivir IC50Reference(s)
Q136KH1N1~248-327x nih.govresearchgate.netplos.orgisirv.orgasm.org
E119DH1N1pdm09~827x nih.govunige.ch
E119DVarious avian~67.3-116x asm.org
E276DH3N2Reduced susceptibility iphy.ac.cnasm.org
N294SN1, N2>3.0x asm.orgasm.org

Note: Fold change values represent the increase in the IC50 of the mutant compared to the wild-type enzyme. Values can vary depending on the assay and specific virus strain.

Molecular Basis of Zanamivir Resistance

The molecular mechanisms underlying zanamivir resistance involve intricate changes in the NA enzyme's structure and dynamics, impacting its interaction with the inhibitor.

Alterations in Hydrogen Bond Networks

Zanamivir's efficacy relies on its ability to form critical hydrogen bonds with specific amino acid residues within the NA active site, particularly with the conserved glutamic acid (E119) and aspartic acid (D151) residues, and the guanidinium (B1211019) group of zanamivir interacting with E276 researchgate.nettandfonline.com. Mutations, such as Q136K, can disrupt these interactions by altering the local electrostatic environment, leading to weakened hydrogen bonds between zanamivir and active site residues like E276 and D151 researchgate.netplos.org. Similarly, E119 mutations can directly impair hydrogen bonding with the zanamivir guanidino group asm.org.

Deformation of Neuraminidase Active Site Loops

The flexibility of certain loops within the NA active site, notably the "150 loop" (residues 147–152), plays a crucial role in drug binding plos.orgeur.nl. Mutations like Q136K can induce conformational changes in the 150 loop, leading to its deformation researchgate.netplos.org. This deformation can alter the shape and accessibility of the binding pocket, preventing optimal zanamivir interaction researchgate.netplos.org. In some cases, mutations can shift the equilibrium between open and closed conformations of the active site, further impacting inhibitor binding eur.nl.

Impact of Water Molecule Penetration at the Binding Site

While not as extensively documented for zanamivir as for other inhibitors, alterations in the active site's hydrogen bonding network and loop conformations can indirectly influence the role of water molecules. The precise positioning of water molecules within the active site can be critical for stabilizing inhibitor-enzyme interactions. Mutations that destabilize the native hydrogen bond network or deform active site loops may alter the hydration patterns, potentially allowing water molecules to occupy spaces normally filled by the drug, thereby reducing binding affinity researchgate.net.

Compound Names Mentioned:

Zanamivir

Zanamivir hydrate (B1144303) (implied context)

Oseltamivir

Peramivir (B1663781)

Laninamivir

Favipiravir

Synthesis and Chemical Modification of Zanamivir and Its Derivatives

Original Synthetic Pathways of Zanamivir (B325) from Sialic Acid

The initial synthesis of zanamivir was reported by von Itzstein and coworkers, utilizing N-acetylneuraminic acid (Neu5Ac) as the primary starting material nih.govmdpi.comresearchgate.netacs.orgnewdrugapprovals.orgwikipedia.org. This pioneering route involved several key steps:

Esterification and Acetylation: Neu5Ac was first converted to its methyl ester, followed by acetylation of the hydroxyl groups to protect them during subsequent reactions mdpi.comresearchgate.netacs.orgnewdrugapprovals.org.

Azide (B81097) Introduction: A crucial step involved the ring-opening reaction with trimethylsilyl (B98337) azide, which introduced an azide group at the C-4 position with inversion of stereochemistry nih.govmdpi.comresearchgate.netacs.orgnewdrugapprovals.orgsci-hub.se. This method, while effective, utilized hazardous reagents like lithium azide (LiN3) and required extensive purification, limiting its suitability for large-scale production acs.org.

Amine Formation and Guanidination: Hydrogenation of the azide intermediate yielded the corresponding amine, which was then converted to the critical guanidine (B92328) moiety using reagents such as 1,3-bis(tert-butoxycarbonyl)-2-methylthiopseudourea nih.govmdpi.comresearchgate.netsci-hub.se.

Deprotection and Isolation: Final saponification of ester groups and removal of protecting groups afforded zanamivir nih.govmdpi.comresearchgate.netsci-hub.se.

While this seminal synthesis provided access to zanamivir, subsequent research focused on developing more scalable and cost-effective routes. These alternative strategies often began from more readily available and less expensive starting materials, such as D-glucono-δ-lactone or arabinose, and aimed to avoid hazardous reagents like azides sci-hub.segoogle.com. Modifications by researchers like Scheigetz and Chandler also contributed to improving the scalability of the original pathway nih.gov.

Strategies for Zanamivir Derivative Synthesis

The structural features of zanamivir, particularly its sialic acid core and the guanidine group at C-4, have served as a template for designing numerous analogues. Modifications have been systematically explored at various positions of the pyranose ring to probe structure-activity relationships (SAR) and enhance antiviral properties.

Modifications at Pyranose Ring Positions

C-1 Position: The carboxylic acid group at the C-1 position of zanamivir has been a target for modification. Esterification of this group has been investigated, and notably, its replacement with a phosphonate (B1237965) group has yielded compounds like zanamivir phosphonate (also known as zanaphosphor). Zanamivir phosphonate has demonstrated enhanced potency and affinity for the neuraminidase active site due to stronger ionic interactions, showing more potent inhibition than zanamivir against avian and human influenza neuraminidases, including oseltamivir-resistant strains nih.govresearchgate.netacs.orgwikipedia.orgresearchgate.net.

C-4 Position: The C-4 position has been a significant site for derivatization.

Triazole Analogues: The introduction of triazole rings, often via copper(I)-catalyzed 1,3-dipolar cycloaddition (click chemistry) between C-4 azido-zanamivir derivatives and various alkynes, has been a common strategy nih.govmdpi.comnih.govnih.gov. These triazole-modified analogues generally retain or exhibit inhibitory activity comparable to zanamivir nih.govnih.gov.

Other Modifications: The introduction of thiocarbamates, α-amino acids, or cyclic secondary amines at C-4 has also been explored. However, these modifications often resulted in decreased neuraminidase inhibitory activity compared to zanamivir, highlighting the importance of the native C-4 acetamido group for optimal enzyme recognition and binding nih.govmdpi.comresearchgate.net. Acylguanidine derivatives at C-4 have also been synthesized, with some showing potent inhibition researchgate.net.

C-5 Position: Modifications at the C-5 position have generally led to a reduction in inhibitory activity compared to the parent compound nih.gov.

C-6 Position: The synthesis of C-6 thioether zanamivir derivatives has been reported, exhibiting inhibitory effects comparable to their oxygen analogues nih.gov. Additionally, analogues with truncated C-6 glycerol (B35011) side-chains have been synthesized nih.gov.

C-7 Position: The C-7 hydroxyl group has been a key site for modifications aimed at improving pharmacokinetic properties and duration of action.

Carbamate (B1207046) Analogues: C-7 carbamate derivatives have been synthesized nih.gov.

Lipophilic Substitutions: Laninamivir, a notable analogue, features a small lipophilic group (e.g., methoxy, -OCH3) replacing the C-7 hydroxyl moiety, which resulted in excellent inhibitory activity and potentially longer-lasting effects wikipedia.orgresearchgate.net. Laninamivir demonstrated significantly higher inhibitory activity against influenza B neuraminidase than zanamivir nih.gov.

Polymer Conjugation: Functionalization at C-7 with polymers has also been explored, with bifunctional polymers showing increased inhibitory activity researchgate.net.

C-9 Position: Modifications at the C-9 position have focused on introducing various substituents to probe interactions within the neuraminidase active site.

Amide Bioisosteres: The introduction of amide bioisosteres, such as triazole, urea, thiourea, carbamate, thiocarbamate, and sulfonamide linkers, connecting to alkyl or biphenyl (B1667301) groups at C-9, has been investigated. Some of these derivatives have shown selectivity for human neuraminidase 3 (NEU3) acs.org.

Hydrophobic Groups: The addition of hydrophobic groups at C-9 has been explored to enhance binding affinity mcgill.ca. Analogues bearing cyclopropanecarbonylamino and butanecarbonylamino groups at C-9 were synthesized but displayed lower inhibitory activity than zanamivir nih.gov.

Synthesis of Specific Derivative Classes

Alkoxyalkyl Esters: These derivatives were synthesized by reacting zanamivir with alkoxyalkyl bromides. While these compounds often exhibited improved oral bioavailability, they typically displayed reduced inhibitory activity against influenza neuraminidases compared to zanamivir mdpi.comresearchgate.netnih.govgoogle.com. Nevertheless, some demonstrated significant protective effects in animal models nih.gov.

Triazole Analogues: Synthesized through copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry), these analogues, often modified at the C-4 position, generally maintained inhibitory activities close to or comparable with zanamivir nih.govmdpi.comnih.govnih.gov.

Acylguanidine Derivatives: The synthesis of acylguanidine-modified zanamivir analogues has yielded potent inhibitors. Derivatives incorporating hydrophobic substituents, such as a naphthalene (B1677914) moiety, showed particularly strong inhibitory activity against group-1 neuraminidase researchgate.net.

Tetrahydropyran-2-yl Derivatives: These bicyclic ether analogues, often featuring diol substitutions, were synthesized via specific routes and retained low nanomolar inhibitory activities against influenza neuraminidases mdpi.comresearchgate.net.

Acylhydrazone Derivatives: While not as extensively detailed in the context of direct zanamivir modification in the provided snippets, acylhydrazone derivatives represent another class of neuraminidase inhibitors that have been explored bindingdb.org.

Structure-Activity Relationship Studies of Zanamivir Derivatives

Correlation of Chemical Modifications with Neuraminidase Inhibitory Activity

C-1 Modifications: The replacement of the C-1 carboxylate group with a phosphonate moiety significantly enhanced binding affinity through stronger ionic interactions with key residues in the neuraminidase active site, leading to increased potency acs.orgwikipedia.orgresearchgate.net.

C-4 Modifications: Modifications at C-4 revealed the critical importance of the C-4 acetamido group for enzyme recognition and potency. While triazole modifications at this position generally preserved good inhibitory activity nih.govmdpi.comnih.govnih.gov, the introduction of other groups like amino acids or thiocarbamates often diminished activity nih.govmdpi.com.

C-7 Modifications: Alterations at C-7, particularly the introduction of small lipophilic groups like methoxy, proved beneficial. Laninamivir, a C-7 modified analogue, exhibited enhanced inhibitory activity and potentially prolonged effects, underscoring the value of this modification nih.govwikipedia.orgresearchgate.net.

C-9 Modifications: Introducing hydrophobic substituents at C-9 can improve binding within the enzyme's active site mcgill.ca. Studies with amide bioisosteres at C-9 indicated potential for selective inhibition of human NEU3 acs.org.

Dimeric Conjugates: The synthesis of dimeric zanamivir conjugates, often linked through the C-7 position, resulted in compounds with potent and sustained neuraminidase inhibition acs.org.

Influence of Substituent Properties (e.g., hydrophobic groups) on Efficacy

The incorporation of hydrophobic groups into the zanamivir structure has been a key strategy for modulating its interaction with the neuraminidase active site and improving its pharmacokinetic profile.

Hydrophobicity and Lipophilicity: Substituents that increase hydrophobicity and lipophilicity, particularly at the C-7 or C-9 positions, can enhance binding affinity and potentially improve oral bioavailability mdpi.comwikipedia.orgresearchgate.netresearchgate.netacs.orgmcgill.canih.govgoogle.com. For instance, hydrophobic groups at C-7 maintained potent nanomolar inhibitory activities researchgate.net. A naphthalene substituent on an acylguanidine derivative was identified as particularly effective against group-1 neuraminidase researchgate.net. However, increased lipophilicity does not always translate to enhanced enzymatic inhibition; some alkoxyalkyl esters showed reduced activity despite improved bioavailability mdpi.comresearchgate.net.

Ionic Interactions: The phosphonate group at C-1 plays a crucial role in establishing strong ionic interactions within the active site, contributing significantly to the enhanced binding affinity observed in these analogues acs.orgwikipedia.orgresearchgate.net.

Stereochemistry: The precise stereochemical arrangement of substituents, such as the C-4 acetamido group, is critical for optimal recognition by the neuraminidase enzyme and thus for potent inhibition researchgate.net.

Compound List:

Zanamivir

N-acetylneuraminic acid (Neu5Ac)

DANA (2-deoxy-2,3-dehydro-N-acetylneuraminic acid)

Laninamivir

Oseltamivir (B103847)

Peramivir (B1663781)

Zanamivir phosphonate (Zanaphosphor)

Alkoxyalkyl ester derivatives of zanamivir

Triazole-modified zanamivir analogues

Acylguanidine-modified zanamivir analogues

Tetrahydropyran-2-yl derivatives of zanamivir

Acylhydrazone derivatives

C-7 carbamate zanamivir analogues

C-9 cyclopropanecarbonylamino zanamivir analogues

C-9 butanecarbonylamino zanamivir analogues

C-4 triazole zanamivir analogues

C-4 thiocarbamate zanamivir analogues

C-4 α-amino acid zanamivir analogues

C-4 cyclic secondary amine zanamivir analogues

C-6 thioether zanamivir derivatives

C-7 substituted zanamivir analogues

C-9 amide bioisostere derivatives (triazole, urea, thiourea, carbamate, thiocarbamate, sulfonamide)

Computational Approaches in Zanamivir Research and Drug Design

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) for zanamivir (B325) hydrate (B1144303) has been pivotal, leveraging the three-dimensional structure of its target, the influenza neuraminidase (NA) enzyme. nih.gov These methods have not only elucidated the binding mechanisms of zanamivir but have also paved the way for the design of novel derivatives with improved properties. nih.gov

Molecular Docking for Binding Efficiency and Steric Compatibility

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. In the context of zanamivir hydrate, docking studies have been crucial in understanding its interaction with the active site of influenza neuraminidase. scholarsresearchlibrary.comtandfonline.com These simulations reveal that zanamivir's binding is characterized by a network of hydrophobic, polar, and steric interactions. scholarsresearchlibrary.com

Key amino acid residues within the neuraminidase active site that form hydrogen bonds with zanamivir include Asp151, Arg118, Arg371, Arg292, Glu277, Glu276, Arg152, Trp178, and Glu227. scholarsresearchlibrary.com Docking analyses have also highlighted the critical role of water molecules in mediating the interaction between zanamivir and the enzyme. scholarsresearchlibrary.com Furthermore, these studies can evaluate the steric compatibility of zanamivir derivatives, helping to identify modifications that enhance binding without causing unfavorable clashes within the active site. For instance, docking has been used to screen libraries of zanamivir analogues to predict their binding affinity and select promising candidates for further investigation. researchgate.netacs.org

Table 1: Key Amino Acid Residues in Neuraminidase Interacting with Zanamivir

Residue Type of Interaction Reference
Arg118 Hydrogen Bond scholarsresearchlibrary.com
Asp151 Hydrogen Bond scholarsresearchlibrary.com
Arg152 Hydrogen Bond scholarsresearchlibrary.com
Trp178 Hydrophobic/van der Waals scholarsresearchlibrary.com
Glu227 Hydrogen Bond scholarsresearchlibrary.com
Glu276 Hydrogen Bond scholarsresearchlibrary.comnih.gov
Glu277 Hydrogen Bond scholarsresearchlibrary.com
Arg292 Hydrogen Bond scholarsresearchlibrary.com
Arg371 Hydrogen Bond scholarsresearchlibrary.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. nih.govbbrc.in For zanamivir and its derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly informative. nih.govpsu.edu

These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence inhibitory activity. psu.edu For example, a CoMFA model for a series of zanamivir derivatives yielded a high correlation coefficient (r²) of 0.988, indicating a strong predictive ability. nih.gov Similarly, a CoMSIA model for the same series showed an r² of 0.981. nih.gov Such models are invaluable for designing new inhibitors, as they provide clear guidance on where to modify the zanamivir scaffold to enhance its potency. nih.govpsu.edu Studies have successfully used these models to design and then synthesize novel zanamivir derivatives with antiviral activity superior to the parent compound. nih.gov

Molecular Dynamics (MD) Simulations for Protein Dynamics and Conformational Changes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the zanamivir-neuraminidase complex over time. researchgate.net These simulations have been instrumental in understanding the flexibility of the enzyme's active site, particularly the 150-loop, and how its conformational changes can impact drug binding and lead to resistance. nih.govresearchgate.net

MD simulations have shown that mutations, such as Q136K in neuraminidase, can disrupt the hydrogen-bond network between zanamivir and key residues like E276 and D151, leading to reduced binding affinity. nih.govresearchgate.net These simulations can also reveal how the binding of zanamivir can induce conformational changes in the neuraminidase active site. For example, in the N1-zanamivir complex, the drug binds in a distorted chair conformation. tandfonline.com By running simulations for tens of nanoseconds, researchers can assess the stability of the drug-protein complex and calculate binding free energies. nih.gov

Free Energy Calculations for Binding Affinity Prediction

Accurately predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. Free energy calculations offer a more rigorous approach than molecular docking for quantifying these interactions.

Hamiltonian Replica Exchange (HREX) for Binding Free Energy Changes

Hamiltonian Replica Exchange (HREX) is an enhanced sampling technique used in MD simulations to overcome energy barriers and more thoroughly explore the conformational space of a system. nih.govplos.org This method has been successfully applied to calculate the changes in binding free energy (ΔΔG) of zanamivir to mutant forms of neuraminidase. plos.orgnih.gov

For instance, HREX simulations were used to calculate the ΔΔG of zanamivir binding to the H274Y and N294S mutants of neuraminidase. The calculations yielded values of +1.3 kcal/mol for H274Y and +2.2 kcal/mol for N294S, indicating a decrease in binding affinity consistent with observed drug resistance. plos.orgnih.gov These studies provide a quantitative and accurate prediction of the impact of mutations on drug efficacy, demonstrating a level of precision comparable to experimental measurements. plos.org The method works by running multiple parallel simulations (replicas) with modified Hamiltonians, allowing for efficient sampling of the free energy landscape. nih.govplos.org

Table 2: Calculated Binding Free Energy Changes (ΔΔG) for Zanamivir with Neuraminidase Mutants

Mutation Calculated ΔΔG (kcal/mol) Computational Method Reference
H274Y +1.3 SRSM/HREX plos.orgnih.gov
N294S +2.2 SSRM/HREX plos.orgnih.gov

Free-Energy Perturbation (FEP) Calculations for Relative Binding Affinity

Free-Energy Perturbation (FEP) is another powerful technique for calculating the relative binding free energies of a series of related ligands. FEP simulations involve gradually "morphing" one molecule into another in silico to calculate the free energy difference between them. This approach has been used to understand the binding of zanamivir and its analogs to neuraminidase. nih.gov

While specific FEP studies focused solely on zanamivir hydrate are less commonly detailed in the public literature compared to broader neuraminidase inhibitors, the methodology is a cornerstone of computational chemistry for predicting how small chemical modifications will affect binding affinity. nih.gov By providing a thermodynamic cycle, FEP can accurately predict the relative potency of new zanamivir derivatives before they are synthesized, thus prioritizing the most promising candidates and streamlining the drug discovery process. acs.org

Virtual Screening and Fragment-Based Drug Design Applied to Zanamivir Scaffolds

Virtual screening (VS) and fragment-based drug design (FBDD) are powerful computational strategies employed to identify and optimize lead compounds. In the context of zanamivir, these techniques have been utilized to explore vast chemical libraries and to design novel neuraminidase (NA) inhibitors with enhanced binding affinities and improved pharmacological profiles.

Virtual Screening:

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as the neuraminidase enzyme. tandfonline.com This in silico high-throughput screening method has been applied to discover new scaffolds that can inhibit neuraminidase activity. tandfonline.com

For instance, a ligand-based virtual screening approach was used to identify potential NA inhibitors by screening a database for compounds with structural similarities to known inhibitors like zanamivir. tandfonline.com This process led to the identification of numerous analogs of zanamivir and other inhibitors, which were then subjected to further computational analysis, including molecular docking, to predict their binding affinity and interaction with the enzyme's active site. tandfonline.com

In another study, an ensemble-based virtual screening approach was utilized, which accounts for the flexibility of the neuraminidase receptor. acs.org This method involves screening a library of compounds against multiple representative structures of the receptor, extracted from molecular dynamics simulations. acs.org This approach has been shown to provide a more accurate prediction of binding compared to using a single, rigid receptor structure. acs.org

Fragment-Based Drug Design (FBDD):

Fragment-based drug design is a strategy that begins by identifying small, low-molecular-weight compounds (fragments) that bind weakly to the target protein. uzh.ch These fragments are then grown or linked together to create a more potent lead compound. uzh.chtandfonline.com This approach offers several advantages, including a more efficient exploration of chemical space and a higher probability of achieving drug-like properties. uzh.ch

In the context of zanamivir, FBDD has been used to design novel neuraminidase inhibitors. tandfonline.com One study described a fragment-linking methodology where a large library of fragments was screened for their affinity to the neuraminidase receptor. nih.gov The most promising fragments were then computationally combined to generate new molecules with improved binding characteristics. nih.gov Subsequent molecular dynamics simulations were used to evaluate the stability of the newly designed compounds in complex with the neuraminidase receptor, with some showing greater stability than the clinically used inhibitor, zanamivir. tandfonline.comnih.gov

Computational ApproachDescriptionApplication in Zanamivir ResearchKey Findings
Virtual Screening (VS) Rapid in silico evaluation of large compound libraries to identify potential drug candidates. tandfonline.comIdentification of novel neuraminidase inhibitors with structural similarity to zanamivir. tandfonline.comPrioritization of molecules for further testing based on predicted binding affinity and interactions. tandfonline.com
Ensemble-Based VS Virtual screening against multiple receptor conformations to account for protein flexibility. acs.orgMore accurate prediction of binding for zanamivir and other potential inhibitors. acs.orgOseltamivir (B103847) was predicted to be the best binder, followed by zanamivir. acs.org
Fragment-Based Drug Design (FBDD) Identification of small fragments that bind to the target, which are then optimized into lead compounds. uzh.chDesign of new neuraminidase inhibitors by linking high-scoring fragments. tandfonline.comnih.govGenerated novel molecules with high stability and strong binding energies to the neuraminidase receptor. tandfonline.comnih.gov

Computational Studies on Drug Resistance Mechanisms

The emergence of drug-resistant influenza strains poses a significant challenge to the effectiveness of antiviral therapies. Computational studies, particularly molecular dynamics (MD) simulations, have been instrumental in elucidating the molecular mechanisms underlying zanamivir resistance.

Molecular Dynamics Simulations:

MD simulations provide a detailed view of the dynamic behavior of biological macromolecules over time. researchgate.net These simulations have been employed to investigate the structural and dynamical properties of both wild-type and mutant neuraminidase enzymes, offering insights into how specific mutations confer resistance to zanamivir. nih.govnih.gov

A key area of focus has been the impact of mutations on the conformation of the neuraminidase active site. For example, studies have investigated the Q136K mutation in H1N1 neuraminidase, which has been shown to cause a significant reduction in susceptibility to zanamivir. researchgate.netplos.org MD simulations revealed that this mutation disrupts the local protein structure, including a helix and the interaction between the 150 and 430 loops of the enzyme. nih.govnih.gov

These structural changes lead to a weakened interaction between zanamivir and key residues in the active site, such as E276 and D151. nih.govresearchgate.net The electrostatic interaction between the mutated K136 and D151 is a crucial factor in this weakened binding. nih.govnih.gov Ultimately, the altered hydrogen-bond network and the deformation of the 150 loop are considered key factors in the development of zanamivir resistance. nih.govresearchgate.net

Furthermore, computational studies have shown that the effect of a particular mutation can vary depending on the influenza A virus subtype. nih.govplos.org For instance, the Q136K mutation was found to have a more profound effect on the conformation of the 1918 N1 variant compared to other N1 variants. nih.govresearchgate.net

Identification of Potential Resistance Sites:

Beyond studying known mutations, computational methods are also used to predict potential future resistance sites. By performing MD simulations and molecular mechanics calculations, researchers can identify residues that are critical for the binding of zanamivir. acs.org Mutations at these sites are more likely to lead to drug resistance. This predictive capability is vital for the proactive development of new antiviral drugs that can overcome anticipated resistance mechanisms. acs.org

MutationVirus StrainImpact on Zanamivir BindingMolecular Mechanism
Q136K H1N1Reduced susceptibility. plos.orgDisturbs local protein structure, alters hydrogen-bond network, and weakens interaction with E276 and D151. nih.govnih.govresearchgate.net
R294K, R119K, R372K H7N9Less affected compared to other inhibitors. mdpi.comMutations alter the shape of the binding pocket, but zanamivir maintains a relatively stable binding pose. mdpi.com

In Vitro Antiviral Efficacy and Preclinical Studies of Zanamivir Hydrate

Assays for Neuraminidase Inhibition Activity

The inhibitory activity of zanamivir (B325) hydrate (B1144303) against influenza neuraminidase is primarily quantified through enzyme inhibition assays. These assays are crucial for determining the potency of the inhibitor against various viral strains and for monitoring the emergence of drug-resistant variants.

Fluorometric and Spectrophotometric Enzyme Inhibition Assays

Fluorometric and spectrophotometric assays are the most common methods used to measure neuraminidase activity and its inhibition. isirv.orgnih.govasm.org These assays utilize a synthetic substrate that, when cleaved by the neuraminidase enzyme, produces a fluorescent or colored product that can be quantified.

A widely used fluorometric assay employs the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). isirv.orgnih.govasm.org The neuraminidase enzyme cleaves MUNANA, releasing 4-methylumbelliferone, a fluorescent product. nih.gov The intensity of the fluorescence, measured with a spectrophotometer at specific excitation and emission wavelengths (typically 355 nm and 460 nm), is directly proportional to the enzyme's activity. nih.gov In an inhibition assay, the reduction in fluorescence in the presence of zanamivir indicates its inhibitory effect. nih.gov

Chemiluminescent assays represent another sensitive method. isirv.orgasm.org These assays use a 1,2-dioxetane (B1211799) derivative of sialic acid as a substrate. isirv.org The enzymatic cleavage of this substrate initiates a chemical reaction that produces light, which is then measured to determine enzyme activity. isirv.orgasm.org

Determination of Inhibitory Concentration (IC50) Values for Various Viral Strains

The 50% inhibitory concentration (IC50) is a key metric that represents the concentration of an inhibitor required to reduce the neuraminidase enzyme activity by 50%. This value is a critical measure of the inhibitor's potency. The IC50 of zanamivir hydrate has been determined for a wide range of influenza A and B viral strains.

Studies have shown that zanamivir is a potent inhibitor of both influenza A and B viruses, although sensitivity can vary between subtypes and strains. researchgate.net For example, influenza B and A/H1N1 viruses have been reported to be more sensitive to zanamivir than A/H3N2 viruses in some studies. researchgate.net The IC50 values for zanamivir typically fall within the nanomolar range, highlighting its high potency. medchemexpress.comapexbt.com

Below is a table summarizing representative IC50 values of zanamivir against various influenza virus strains from different studies. It is important to note that IC50 values can vary depending on the specific assay conditions and the viral isolate being tested. isirv.org

Influenza Virus Strain/TypeMedian/Mean IC50 (nM)IC50 Range (nM)Reference
Influenza A0.95- medchemexpress.com
Influenza B2.7- medchemexpress.com
Influenza A/H1N10.92- researchgate.net
Influenza A/H3N22.28- researchgate.net
Influenza B4.19- researchgate.net
Influenza A(H1N1)pdm090.350.27 - 0.53 lancet.co.za
Influenza A(H3N2)0.560.47 - 0.66 lancet.co.za
Influenza H5N10.18 (μM)- plos.org
Influenza H7N722.97 (μM)- plos.org

Cell-Based Antiviral Studies

In addition to enzymatic assays, the efficacy of zanamivir hydrate is evaluated in cell culture models, which provide a more biologically relevant system to study its antiviral effects.

Inhibition of Viral Replication in Cell Culture Models

Cell-based assays, such as plaque reduction assays, are used to determine the ability of zanamivir to inhibit viral replication in host cells. biosynth.complos.org In these experiments, cell monolayers, commonly Madin-Darby canine kidney (MDCK) cells, are infected with an influenza virus and then treated with varying concentrations of zanamivir. biosynth.complos.orgplos.org The ability of the drug to inhibit the formation of viral plaques—areas of cell death caused by viral replication—is then quantified.

Studies have consistently demonstrated that zanamivir effectively inhibits the replication of both influenza A and B viruses in cell culture. apexbt.compsu.edu The concentrations required to inhibit plaque formation by 50% in MDCK cells have been reported to be in the low nanomolar to micromolar range, depending on the virus strain. biosynth.com For example, in one study, the IC50 values ranged from 0.004 to 0.014 μM for influenza A isolates and 0.02 to 16 μM for influenza B isolates. biosynth.com Zanamivir has also been shown to interfere with cell-cell fusion and reduce plaque area in a concentration-dependent manner. apexbt.com

Synergistic Effects of Zanamivir Hydrate in Combination Therapies (e.g., with Baloxavir (B560136) Acid)

The combination of antiviral drugs with different mechanisms of action is a promising strategy to enhance therapeutic efficacy and combat drug resistance. Research has explored the synergistic effects of zanamivir hydrate when combined with other anti-influenza agents, such as baloxavir acid. oup.commdpi.com

Baloxavir acid, the active form of baloxavir marboxil, is an inhibitor of the cap-dependent endonuclease, an enzyme essential for viral transcription. oup.commdpi.com Studies have shown that the combination of zanamivir hydrate and baloxavir acid exhibits a synergistic effect in inhibiting influenza virus replication in vitro. oup.commdpi.comoup.com This synergy means that the combined effect of the two drugs is greater than the sum of their individual effects. mdpi.com

Isobologram and MacSynergy analyses have been used to quantify this synergy, with combination index (CI) values consistently below 1.0, indicating a synergistic interaction. oup.commdpi.com For instance, one study reported a CI value of 0.52 for the combination of baloxavir acid and zanamivir hydrate. oup.com Another study found CI weights of 0.40 and 0.47 for the combination against A(H1N1) and A(H3N2) strains, respectively, confirming the synergistic effect. mdpi.com This enhanced antiviral activity suggests that combination therapy could be a valuable clinical approach.

Broad-Spectrum Antiviral Activity Investigations (e.g., against Parainfluenza Virus)

While zanamivir was specifically designed to target influenza virus neuraminidase, some research has investigated its potential activity against other viruses, particularly those with similar surface glycoproteins, such as the parainfluenza virus.

The human parainfluenza virus (HPIV) possesses a hemagglutinin-neuraminidase (HN) protein that is responsible for both receptor binding and neuraminidase activity. nih.govnih.govdrugbank.com Studies have shown that zanamivir can inhibit the neuraminidase activity of the HPIV HN protein. nih.govnih.gov Furthermore, zanamivir has been found to interfere with HPIV-mediated cell fusion and hemadsorption, suggesting it can disrupt the virus's ability to attach to and enter host cells. nih.gov

However, the concentration of zanamivir required to inhibit parainfluenza virus in cell culture is significantly higher than that needed for influenza viruses. nih.govfrontiersin.org For instance, the IC50 of zanamivir against HPIV in cell culture was reported to be 1.2 mM in one study. nih.gov This suggests that while zanamivir exhibits some in vitro activity against parainfluenza virus, its potency is considerably lower than against its primary target, the influenza virus. frontiersin.org

Preclinical Investigations into Viral Resistance Mechanisms in Vitro

The emergence of drug-resistant influenza virus strains is a significant concern for antiviral therapies. Preclinical in vitro studies have been instrumental in identifying and characterizing the mechanisms by which influenza viruses can develop resistance to zanamivir hydrate. These investigations typically involve passaging the virus in cell culture in the presence of increasing concentrations of the drug to select for resistant variants. researchgate.net

Reduced susceptibility to zanamivir is primarily associated with mutations in the viral neuraminidase (NA) or, in some cases, the hemagglutinin (HA) protein. europa.eufda.gov These mutations alter the amino acid sequence of the enzyme, which can affect the binding affinity of zanamivir to the active site.

Key Neuraminidase Mutations Associated with Zanamivir Resistance in Vitro:

E119G/D/A: Mutations at the conserved residue glutamic acid 119 (E119) to glycine (B1666218) (G), aspartic acid (D), or alanine (B10760859) (A) have been frequently observed in in vitro studies with influenza A (N2 subtype) and B viruses under zanamivir pressure. oup.comasm.orgplos.orgasm.org The E119G substitution, in particular, has been shown to confer high-level resistance to zanamivir. oup.commdpi.com The E119D mutation in influenza A(H1N1)pdm09 has been associated with reduced susceptibility to all four currently approved neuraminidase inhibitors. researchgate.net

R292K: The arginine 292 to lysine (B10760008) (R292K) substitution in the NA active site has been identified in vitro and is known to confer cross-resistance to both zanamivir and oseltamivir (B103847) in influenza A(H3N2) viruses. mdpi.comasm.org

Q136K: A glutamine 136 to lysine (Q136K) mutation in the neuraminidase of influenza A(H1N1) viruses has been shown to cause a significant reduction in zanamivir susceptibility, with some studies reporting an approximately 300-fold increase in the IC50 value. mdpi.complos.orgnih.gov Interestingly, this mutation does not appear to affect oseltamivir susceptibility. nih.gov While initially detected in cultured isolates, there was evidence suggesting it might arise during passage in cell culture. nih.gov

N294S: The asparagine 294 to serine (N294S) mutation has been shown to reduce susceptibility to zanamivir, although to a lesser extent than some other mutations. asm.org It has been identified in H5N1 and H3N2 viruses and can confer resistance to oseltamivir as well. plos.orgasm.org

I223R: In the A(H1N1)pdm09 strain, the I223R mutation has been shown to confer resistance to zanamivir and also results in reduced sensitivity to oseltamivir. mdpi.com

H274Y: While primarily associated with high-level oseltamivir resistance in N1 subtype viruses, the H274Y mutation has been shown in some in vitro studies to cause a slight reduction in zanamivir susceptibility. plos.orgasm.org Viruses with this mutation generally remain susceptible to zanamivir. asm.org

Dual Mutations: The emergence of viruses with multiple NA mutations, such as the dual H275Y/I223R or H275Y/I223K substitutions in influenza A(H1N1)pdm09, can lead to enhanced cross-resistance to multiple neuraminidase inhibitors, including reduced susceptibility to zanamivir. semanticscholar.org

It is important to note that the clinical significance of many of these in vitro-selected resistance mutations is not fully established, and the effect of a specific substitution on viral fitness and susceptibility to zanamivir can be dependent on the influenza strain. europa.eufda.gov Some mutations that confer resistance may also compromise the virus's replication efficiency or transmissibility. researchgate.netmdpi.com

Research Findings on Zanamivir Resistance

Influenza Virus Strain/Subtype Neuraminidase Mutation Fold-Increase in Zanamivir IC50 Cross-Resistance Noted Reference
Influenza A(H1N1)Q136K~300Peramivir (B1663781) mdpi.comnih.gov
Influenza A(H5N1)E119A>1200Oseltamivir plos.org
Influenza A(H1N1)pdm09E119D2660Oseltamivir, Peramivir, Laninamivir asm.org
Influenza A(H3N2)R292KSignificantOseltamivir mdpi.comasm.org
Influenza A(H5N1)N294S>3.0Oseltamivir asm.org
Influenza A(H1N1)N70S46- mdpi.com
Influenza BR152KSignificantOseltamivir nih.gov

Q & A

Q. What experimental designs are most effective for evaluating zanamivir hydrate’s neuraminidase inhibition in vitro?

To assess inhibition efficacy, use fluorescence-based neuraminidase activity assays with recombinant viral strains. Include controls for baseline enzyme activity and validate results with parallel plaque reduction assays. Optimize substrate concentrations (e.g., 2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) and measure IC50 values across multiple influenza subtypes. Ensure consistency in pH (6.5) and temperature (37°C) to mimic physiological conditions .

Q. How should researchers validate the purity and stability of zanamivir hydrate in pharmaceutical formulations?

Employ reversed-phase HPLC with UV detection (λ = 210 nm) and a C18 column. Use a mobile phase of 0.1% trifluoroacetic acid in water:acetonitrile (95:5 v/v). For stability studies, subject samples to accelerated degradation conditions (e.g., 40°C/75% RH) and monitor degradation products via mass spectrometry. Quantify impurities against EP/BP pharmacopeial standards .

Q. What methodologies are recommended for preclinical pharmacokinetic (PK) studies of zanamivir hydrate?

Conduct interspecies scaling using rats and dogs, as their renal excretion profiles align with human data. Administer inhaled doses via nebulizers and measure plasma concentrations using LC-MS/MS. Key parameters include bioavailability (<5% systemically), Tmax (1–2 hr), and renal clearance (≥70% unchanged). Validate interspecies correlations using allometric scaling .

Advanced Research Questions

Q. What experimental strategies can elucidate mechanisms of zanamivir resistance in influenza strains?

Use reverse genetics to introduce mutations (e.g., H275Y in neuraminidase) and assess phenotypic resistance via IC50 shifts. Combine crystallography to map structural changes in the enzyme’s active site. Validate clinical relevance by correlating mutations with treatment failure in surveillance databases .

Q. How can researchers optimize zanamivir hydrate’s inhalation delivery while preserving antiviral activity?

Test particle size distribution (1–5 µm) using cascade impactors to ensure deep lung deposition. Compare lactose-based dry powder formulations vs. nebulized suspensions for aerodynamic performance. Assess thermal stability (≤30°C) and humidity sensitivity to prevent hydrate-to-anhydrate transitions .

Q. What are critical considerations for designing combination therapy studies with zanamivir hydrate and other antivirals?

Evaluate synergistic effects using Chou-Talalay’s combination index (CI) in cell-based assays. For example, pair zanamivir with baloxavir marboxil (cap-dependent endonuclease inhibitor) and measure viral load reduction via RT-qPCR. Address potential drug-drug interactions by analyzing cytochrome P450 enzyme activity in hepatocyte models .

Methodological Guidance

  • Data Presentation : Report IC50 values with 95% confidence intervals and use ANOVA for multi-group comparisons. Include raw datasets in supplementary materials for reproducibility .
  • Ethical Compliance : For pregnancy-related studies, adhere to SmPC guidelines by prioritizing ex vivo placental transfer models over clinical trials due to limited human safety data .
  • Structural Analysis : Utilize X-ray crystallography (PDB ID 3B7E) to compare zanamivir’s binding affinity with newer analogs like laninamivir .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.